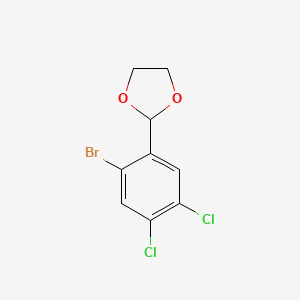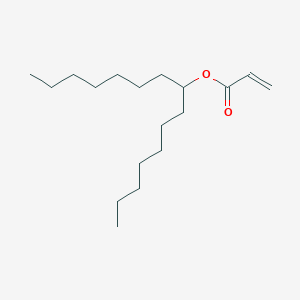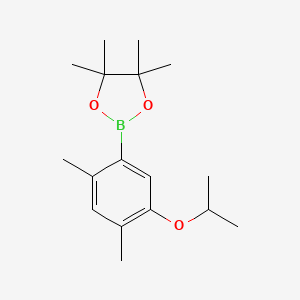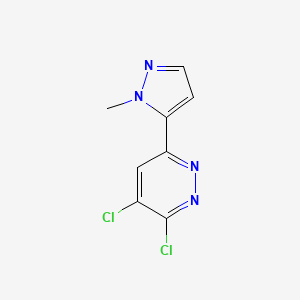
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyridazine derivative.
Applications De Recherche Scientifique
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloropyridazine: Lacks the pyrazole ring but shares the pyridazine core.
1-Methyl-1H-pyrazole: Lacks the pyridazine ring but shares the pyrazole core.
6-(1-Methyl-1H-pyrazol-5-YL)pyridazine: Similar structure but without the chlorine substituents.
Uniqueness
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is unique due to the presence of both the dichloropyridazine and methylpyrazole moieties, which confer specific chemical and biological properties that are not observed in the individual components.
Propriétés
Formule moléculaire |
C8H6Cl2N4 |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
3,4-dichloro-6-(2-methylpyrazol-3-yl)pyridazine |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-7(2-3-11-14)6-4-5(9)8(10)13-12-6/h2-4H,1H3 |
Clé InChI |
UQSUNYGWMPAFCB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=NN=C(C(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
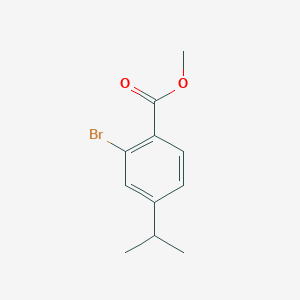
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
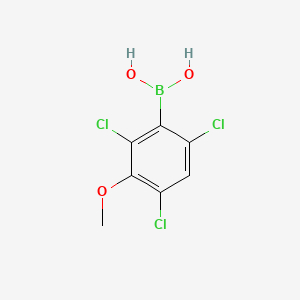
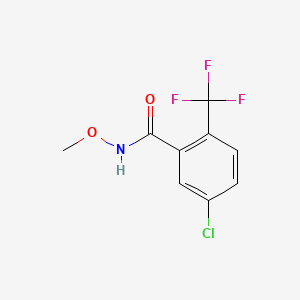
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)


